molecular formula C11H20AuClN2 B6309727 Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I) CAS No. 839722-07-5

Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I)

Cat. No.: B6309727
CAS No.: 839722-07-5
M. Wt: 412.71 g/mol
InChI Key: OZAGJDJSGBJLSH-UHFFFAOYSA-M
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Description

Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I) is a gold(I) complex featuring an N-heterocyclic carbene (NHC) ligand with bulky tert-butyl (1,1'-dimethylethyl) substituents. Its molecular formula is C₁₁H₂₀AuClN₂, with a molecular weight of 412.71 g/mol . The tert-butyl groups confer significant steric bulk, stabilizing the gold center and influencing its reactivity.

Properties

IUPAC Name

chloro-(1,3-ditert-butylimidazol-2-ylidene)gold
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.Au.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;;/h7-8H,1-6H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAGJDJSGBJLSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CN(C1=[Au]Cl)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20AuClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Weak Base Deprotonation Strategy

The weak base approach, pioneered for NHC-gold(I) complexes, involves reacting 1,3-bis(1,1'-dimethylethyl)imidazolium chloride with a mild base (e.g., potassium carbonate) in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The free carbene ligand generated in situ reacts with chloro(dimethyl sulfide)gold(I) ([AuCl(SMe₂)]) to yield the target complex (Fig. 1A). This method, conducted under air, avoids stringent anhydrous conditions and achieves yields exceeding 85%.

Ligand Metathesis from Gold(I) Precursors

Alternative routes employ ligand substitution reactions. For example, [AuCl(NHC)] complexes can be synthesized by treating [AuCl(tht)] (tht = tetrahydrothiophene) with the free carbene ligand in anhydrous THF. This method is favored for its compatibility with moisture-sensitive ligands and high reproducibility.

Detailed Step-by-Step Preparation Procedures

Synthesis via Weak Base Deprotonation

Step 1: Preparation of the Imidazolium Salt
1,3-Bis(1,1'-dimethylethyl)imidazolium chloride is synthesized by reacting 2,4,6-trimethylaniline with glyoxal in acetic acid, followed by alkylation with tert-butyl chloride. The product is isolated as a white crystalline solid (yield: 92–95%).

Step 2: Deprotonation and Gold Coordination
The imidazolium salt (1.0 equiv) is suspended in THF with potassium carbonate (1.2 equiv). After stirring for 1 h at 25°C, [AuCl(SMe₂)] (1.05 equiv) is added, and the mixture is refluxed for 4 h. The reaction is quenched with water, and the product is extracted with DCM, yielding Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I) as a pale-yellow solid (yield: 76–84%).

Table 1: Reaction Conditions and Yields for Weak Base Synthesis

ParameterValueSource
SolventTHF
BaseK₂CO₃
TemperatureReflux (66°C)
Reaction Time4 h
Yield76–84%

Mechanochemical Synthesis

Recent advances utilize solvent-free mechanochemistry. The imidazolium salt, [AuCl(SMe₂)], and potassium carbonate are ball-milled at 30 Hz for 2 h, directly yielding the product with 78% efficiency. This method reduces waste and avoids solvent handling.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (THF, DCM) enhance carbene stability and gold coordination kinetics. Substituting potassium carbonate with milder bases (e.g., Cs₂CO₃) increases deprotonation efficiency but raises costs.

Temperature and Atmosphere

Reactions under inert atmospheres (N₂/Ar) marginally improve yields (≤5%) compared to air, but the weak base method remains effective in ambient conditions. Elevated temperatures (40–70°C) accelerate coordination but risk ligand decomposition.

Table 2: Impact of Reaction Variables on Yield

VariableOptimal RangeYield (%)Source
Solvent (THF vs. DCM)THF84 vs. 72
Base (K₂CO₃ vs. Cs₂CO₃)K₂CO₃84 vs. 86
Temperature25–70°C76–84

Characterization and Analytical Validation

Spectroscopic Techniques

  • ¹H/¹³C NMR : The carbene carbon resonates at δ 180–190 ppm in ¹³C NMR, confirming successful coordination.

  • X-ray Crystallography : Linear C–Au–Cl geometry (bond angle: 178–180°) and Au–C bond lengths of 1.96–2.00 Å validate the structure.

Elemental Analysis

Microanalytical data for C₁₁H₂₀AuClN₂ show <0.5% deviation from theoretical values, confirming purity .

Chemical Reactions Analysis

Types of Reactions

Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) involves its ability to coordinate with various substrates through its gold center. The compound can activate substrates by facilitating electron transfer processes, thereby enhancing the reactivity of the substrates. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Substituent Effects: Alkyl vs. Aryl NHC Ligands

The steric and electronic properties of NHC ligands vary significantly with substituents. Below is a comparative analysis of structurally related gold(I) complexes:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Chloro[1,3-bis(1,1'-dimethylethyl)imidazol-2-ylidene]gold(I) tert-butyl 412.71 High steric bulk; potential stability
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (Au2) 2,6-diisopropylphenyl ~590* Catalyzes cyclization (85–86% yield)
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I) (IMes-AuCl) 2,4,6-trimethylphenyl 536.85 Broad catalytic applications†
Chloro[1,3-bis(3,4,5-trimethoxybenzyl)benzimidazol-2-ylidene]gold(I) 3,4,5-trimethoxybenzyl 710.60‡ High melting point (207–208°C); aromatic design

*Estimated from analogous structures.
†Applications include alkene cyclization, hydroarylation, and Diels-Alder reactions .
‡Calculated from molecular formula C₂₇H₃₀N₂O₆AuCl.

Key Observations :

  • Electronic Effects: Electron-rich aryl substituents (e.g., trimethoxybenzyl) increase the donor strength of the carbene, modulating the electrophilicity of the gold center .
Ligand Structure Variations
  • Dihydroimidazolylidene vs. Imidazolylidene : Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) () features a saturated backbone, which may enhance ligand rigidity and alter redox properties compared to unsaturated analogs.
Halido Ligand Influence

In halido[imidazolylidene]gold(I) complexes, the counterion (Cl⁻, Br⁻, I⁻) affects solubility and reactivity. For example:

  • Chlorido complexes are generally more stable in aqueous media than bromido or iodido analogs, which undergo faster ligand exchange .
  • In anticancer studies, iodido derivatives exhibit higher cytotoxicity due to enhanced ligand lability and interactions with biomolecules .

Biological Activity

Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I) (commonly referred to as Au-IMe) is a gold(I) complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound is primarily studied for its anticancer and antimicrobial properties. Research indicates that Au-IMe interacts with various biological targets, leading to significant therapeutic effects.

Anticancer Activity

  • Mechanism of Action : Au-IMe exhibits anticancer activity through multiple mechanisms:
    • Inhibition of Tubulin Polymerization : It interferes with the assembly of tubulin, a key component of the cytoskeleton, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
    • Targeting Topoisomerases : The compound also acts as an inhibitor of human topoisomerases I and II, enzymes involved in DNA replication and transcription. By inhibiting these enzymes, Au-IMe disrupts the proliferation of cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that Au-IMe showed potent activity against breast carcinoma cell lines MCF-7 and MDA-MB-231, with IC50 values of 2.10 ± 0.7 μM for MDA-MB-231 cells .
    • Comparative studies indicated that Au-IMe was more effective than other gold complexes without halogen substituents on their ligands, highlighting the importance of structural modifications for enhanced activity .

Antimicrobial Activity

Research has also explored the antimicrobial properties of Au-IMe. The compound has shown effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited.

Data Tables

The following table summarizes the biological activities and IC50 values of Au-IMe against different cancer cell lines:

Cell Line IC50 (μM) Activity
MCF-73.43 ± 1.0Moderate anticancer activity
MDA-MB-2312.10 ± 0.7High anticancer activity
HeLa9.76 ± 0.6Moderate anticancer activity
ISHIKAWA6.55 ± 0.9Moderate anticancer activity

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of Au-IMe:

  • Selective Toxicity : Unlike traditional chemotherapeutics such as cisplatin, which exhibit high toxicity towards normal cells, Au-IMe demonstrated low cytotoxicity against non-cancerous cell lines, suggesting a favorable therapeutic index .
  • Structure-Activity Relationship (SAR) : The presence of bulky tert-butyl groups in Au-IMe contributes to its stability and selectivity in catalytic reactions and biological interactions. This steric hindrance is thought to enhance its reactivity with biological targets while minimizing off-target effects.
  • Future Directions : Ongoing research aims to further elucidate the mechanisms by which Au-IMe exerts its effects and to explore its potential in combination therapies with other anticancer agents to enhance efficacy and reduce resistance.

Q & A

Q. What are the optimal synthetic routes for preparing Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), and how do reaction conditions influence yield?

The synthesis typically involves reacting gold(I) chloride precursors with sterically hindered N-heterocyclic carbene (NHC) ligands under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation. For example, palladium-catalyzed ligand exchange or direct transmetallation from silver-NHC complexes can be employed . Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (room temperature to 60°C), and reaction time (12–24 hours). Yield optimization requires rigorous exclusion of moisture and oxygen, as the compound is air-sensitive .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this gold(I) complex?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming ligand coordination and purity. The carbene carbon signal typically appears downfield (δ ~180–220 ppm in 13^13C NMR) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the linear geometry at the gold center, Au–Cl bond lengths (~2.2–2.3 Å), and ligand steric bulk .
  • Elemental Analysis : Matches experimental C/H/N/Au percentages with theoretical values to verify stoichiometry .

Q. How should researchers handle and store this compound to maintain stability?

Due to its air sensitivity, the compound must be stored under inert gas (argon) at 2–8°C in flame-sealed ampules or Schlenk flasks. Use gloveboxes for weighing and handling. Decomposition signs include color changes (white to gray) or precipitate formation .

Advanced Research Questions

Q. What role does the tert-butyl substituent on the NHC ligand play in modulating catalytic activity and stability?

The tert-butyl groups provide steric bulk, enhancing stability by shielding the gold center from nucleophilic attack or aggregation. This bulk also influences catalytic selectivity in reactions like alkyne hydration or cycloisomerization by restricting substrate approach angles . Comparative studies with less bulky ligands (e.g., mesityl or cyclohexyl) show reduced activity due to increased susceptibility to decomposition .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across different studies?

Discrepancies often arise from variations in:

  • Substrate Scope : Electron-deficient vs. electron-rich substrates may react differently.
  • Counterion Effects : Chloride vs. non-coordinating anions (e.g., BF4_4^-) alter electrophilicity at the gold center .
  • Experimental Conditions : Solvent polarity, temperature, and catalyst loading must be standardized. Systematic benchmarking against control catalysts (e.g., phosphine-gold complexes) is recommended .

Q. What mechanistic insights explain the compound’s efficacy in C–H bond activation or cross-coupling reactions?

DFT calculations and kinetic studies suggest a two-step mechanism: (1) oxidative addition of the substrate to Au(I), forming a Au(III) intermediate, and (2) reductive elimination to release the product. The NHC ligand stabilizes high oxidation states and lowers activation barriers . In situ XAFS or Raman spectroscopy can track Au oxidation state changes during catalysis .

Q. How does ligand electronic tuning impact the compound’s reactivity in photochemical applications?

Electron-donating substituents (e.g., tert-butyl) increase electron density at the gold center, enhancing photoabsorption in the visible range. Transient absorption spectroscopy reveals ligand-mediated charge-transfer states, which correlate with photocatalytic efficiency in organic transformations .

Methodological Guidance

Q. What strategies mitigate ligand scrambling or decomposition during catalytic cycles?

  • Use chelating or rigid NHC ligands to reduce ligand dissociation.
  • Add stabilizing additives (e.g., silver salts) to sequester free halides .
  • Monitor reaction progress via LC-MS or 19^19F NMR (if fluorinated substrates are used) to detect byproducts .

Q. How can researchers design experiments to probe the compound’s interaction with biomolecules?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to proteins or DNA.
  • X-ray Absorption Spectroscopy (XAS) : Maps Au–S or Au–N bonds in metalloprotein adducts.
  • Cellular Assays : Evaluate cytotoxicity and uptake mechanisms in cancer cell lines (e.g., MTT assays) .

Q. What computational methods best predict the compound’s behavior in novel reactions?

  • Density Functional Theory (DFT) : Optimizes geometries and calculates reaction pathways (e.g., Gibbs free energy profiles).
  • Molecular Dynamics (MD) : Simulates solvent effects and ligand flexibility in solution-phase reactions .

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